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Compound of Interest

Compound Name:
3-(4-Fluorophenyl)piperidine

hydrochloride

CAS No.: 1106940-94-6

Cat. No.: B1388242

Get Quote

Executive Summary
3-(4-Fluorophenyl)piperidine hydrochloride (and its 4-substituted analog) represents a

critical structural motif in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor

(SSRI).[1] In drug development, the (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine

(Paroxol) is the functional intermediate that provides the scaffold for the final ether coupling.[1]

The 3-(4-fluorophenyl) regioisomer (CAS 1106940-94-6) serves primarily as a Structural

Impurity Reference Standard.[1] Its presence indicates regio-selectivity failure during the

piperidine ring formation.[1] Strict control of this isomer is required to prevent the formation of

"Isoparoxetine" analogs which lack therapeutic efficacy.[1]

Key Technical Parameters:

Target Intermediate: (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine.[1]

Critical Isomer (Impurity): 3-(4-Fluorophenyl)piperidine HCl.[1]
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Stereochemistry:trans-configuration is essential for SERT binding affinity.[1]

Structural Analysis & Causality
The synthesis of Paroxetine hinges on the construction of a piperidine ring with two chiral

centers at C3 and C4.[1] The efficacy of the final drug depends on the (-)-trans-(3S,4R)

configuration.[1]

The Regioisomer Distinction
The distinction between the 3-phenyl and 4-phenyl isomers is chemically subtle but

pharmacologically binary.[1]

Feature
Target Intermediate
(Paroxol Core)

Topic Isomer (Impurity
Reference)

Structure
4-(4-fluorophenyl)-3-

hydroxymethyl
3-(4-fluorophenyl)piperidine

Role Precursor to Active API Regioisomer / Impurity

Origin
1,4-Conjugate Addition

(Michael)
1,2-Addition or Migration

CAS (HCl) 130855-30-0 (Impurity D) 1106940-94-6

Mechanistic Causality
The industrial synthesis typically employs a Michael addition of a 4-fluorophenyl organometallic

reagent to an arecoline analog (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate).[1]

Correct Pathway: The nucleophile attacks the C4 position (conjugate addition), driven by the

ester at C3 stabilizing the transition state.[1] This yields the 4-phenyl product.[1][2][3][4][5]

Failure Mode: If the reaction conditions (solvent polarity, temperature) favor direct attack or if

the double bond migrates, the 3-phenyl isomer forms.[1] This necessitates the use of 3-(4-

Fluorophenyl)piperidine HCl as a "marker" in HPLC to validate the reaction specificity.[1]

Synthetic Protocol: The Paroxetine Core (Paroxol)
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This protocol describes the synthesis of the functional 4-substituted intermediate, incorporating

checks for the 3-substituted isomer.[1]

Phase 1: Conjugate Addition (Formation of the
Piperidine Ring)
Objective: Install the 4-fluorophenyl group with trans-stereoselectivity.[1]

Reagents:

Substrate: Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate (Arecoline analog).[1]

Reagent: 4-Fluorophenylmagnesium bromide (Grignard).[1]

Catalyst: Copper(I) chloride (optional, promotes 1,4-addition).[1]

Step-by-Step Methodology:

Cryogenic Preparation: Charge a reactor with anhydrous THF and cool to -20°C. Add CuCl

(5 mol%) to promote soft nucleophilic attack.

Grignard Addition: Slowly add 4-fluorophenylmagnesium bromide (1.2 equiv) over 2 hours.

Rationale: Slow addition prevents local heating which favors the kinetic 1,2-addition

byproduct (impurity).

Substrate Introduction: Add the tetrahydropyridine ester dropwise.[1] Maintain temperature <

-10°C.

Quench & Hydrolysis: Quench with aqueous NH₄Cl. Extract with toluene.[1]

Isomer Check (Critical): Analyze the organic layer via HPLC using the 3-(4-

Fluorophenyl)piperidine reference standard. Limit: < 0.15%.

Phase 2: Reduction to Alcohol (Paroxol)
Objective: Convert the C3-ester to the hydroxymethyl group.[1]
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Reduction: Treat the intermediate ester with Lithium Aluminum Hydride (LiAlH₄) in THF at

0°C.

Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.[1]

Isolation: Crystallize the crude alcohol (Paroxol) from isopropanol/hexane.

Phase 3: Resolution (Optical Purity)
Objective: Isolate the (3S,4R) enantiomer.

Salt Formation: Dissolve racemic Paroxol in acetone. Add (+)-L-tartaric acid.[1]

Crystallization: The (3S,4R)-amine tartrate salt crystallizes preferentially.[1]

Liberation: Treat the salt with NaOH to release the free base: (-)-trans-4-(4-fluorophenyl)-3-

hydroxymethyl-N-methylpiperidine.[1]

Quality Control: Managing the 3-Phenyl Isomer
To ensure the "Paroxetine Intermediate" meets pharmaceutical standards, the 3-(4-

fluorophenyl) isomer must be quantified.[1]

Analytical Method (HPLC)
Column: C18 Reverse Phase (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.[1]

Mobile Phase:

A: Buffer (0.05M KH₂PO₄, pH 3.5).

B: Acetonitrile.[1][3]

Gradient: 10% B to 60% B over 20 min.

Detection: UV at 295 nm.[1][3]

System Suitability: Resolution (Rs) between Paroxol (RT ~12 min) and 3-Phenyl Isomer (RT

~10.5 min) must be > 2.0.[1]
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Data Presentation: Impurity Limits
Impurity Name Structure Limit (ICH Q3A) Origin

Paroxol (Intermediate) 4-phenyl-3-CH₂OH N/A (Main Peak) Target Product

Impurity A (EP) Desfluoro-analog < 0.10%
Impurity in Grignard

reagent

3-Phenyl Isomer 3-phenyl-piperidine < 0.10%
Regio-selectivity

failure

Impurity E (EP) Tetrahydropyridine < 0.10% Incomplete reaction

Visualization of Pathways
The following diagram illustrates the divergence between the correct synthetic route (Conjugate

Addition) and the failure mode leading to the 3-phenyl impurity.

Arecoline Analog
(Tetrahydropyridine Ester)

Nucleophilic Attack

4-F-Phenyl-MgBr
(CuCl Catalyst)

Path A: 1,4-Addition
(Thermodynamic Control)Major (>99%)

Path B: 1,2-Addition/Migration
(Kinetic Error)

Minor (<0.1%)

Target Intermediate
4-(4-F-Phenyl)-Piperidine-3-Ester

Impurity (Topic)
3-(4-F-Phenyl)-Piperidine Derivative

Paroxol (Alcohol)
(3S,4R)-Intermediate

LiAlH4 Reduction

Click to download full resolution via product page

Caption: Divergent synthesis pathways showing the origin of the target 4-substituted

intermediate versus the 3-substituted impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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